5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride
Description
5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a unique and complex compound known for its diverse applications in various fields of scientific research. Its intricate structure allows it to participate in a multitude of chemical reactions and biological processes, making it a compound of significant interest.
Properties
IUPAC Name |
5-[4-(aminomethyl)phenyl]-1H-pyrimidine-2,4-dione;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2.ClH/c12-5-7-1-3-8(4-2-7)9-6-13-11(16)14-10(9)15;/h1-4,6H,5,12H2,(H2,13,14,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXVXUAMFBFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CNC(=O)NC2=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride, a multi-step process is often employed. This generally involves the initial formation of the pyrimidine ring followed by the introduction of the aminomethyl group on the phenyl ring. Common reagents for these steps include:
Cyclization Agents: : Used to form the pyrimidine ring.
Amination Reagents: : For attaching the aminomethyl group.
Reaction conditions such as temperature, pH, and solvents are carefully controlled to optimize yield and purity. Industrial production typically scales up these methods with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of reactions:
Oxidation: : Results in modifications to the functional groups, often making the molecule more reactive.
Reduction: : Typically reduces functional groups, leading to different derivatives.
Substitution: : Replaces certain atoms or groups within the molecule, often used to create derivatives with desired properties.
Common Reagents and Conditions
Oxidizing Agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: : Such as lithium aluminum hydride.
Substitution Agents: : Such as halogens or alkylating agents.
Major Products
These reactions lead to the formation of derivatives that can be studied for various properties and applications.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that tetrahydropyrimidine derivatives exhibit antitumor properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation. Studies have demonstrated that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells, suggesting that 5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride may possess similar effects .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth makes it a candidate for further development as a therapeutic agent against infections. Research into related tetrahydropyrimidines has revealed their effectiveness against various pathogens, indicating that this compound could be similarly effective .
Pharmacological Applications
CNS Activity
The tetrahydropyrimidine scaffold is known for its neuropharmacological activities. Compounds with this structure have been studied for their potential to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders such as anxiety and depression. The specific interactions of this compound with neurotransmitter receptors need further investigation but show potential based on structural analogs .
Enzyme Inhibition
This compound may serve as an enzyme inhibitor within metabolic pathways. The presence of the aminomethyl group is significant for binding interactions with target enzymes. Preliminary studies suggest that similar compounds can inhibit enzymes involved in metabolic disorders .
Biochemical Research
Chemical Probes
this compound can be utilized as a chemical probe in biological studies to investigate cellular mechanisms and pathways. By modifying its structure or using it in conjunction with other biochemical tools, researchers can elucidate the roles of specific proteins or pathways in disease processes .
- Antitumor Effects : A study examining the effects of tetrahydropyrimidines on breast cancer cell lines demonstrated significant inhibition of cell growth when treated with similar compounds. This suggests the potential for this compound in cancer therapy .
- Antimicrobial Activity : Research conducted on related compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. This provides a basis for exploring the antimicrobial efficacy of the target compound .
- Neuropharmacological Studies : Investigations into tetrahydropyrimidines have revealed their role in modulating GABAergic and serotonergic systems. Future studies could focus on how this compound affects these pathways and its implications for treating anxiety disorders.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets:
Binding to Receptors: : Alters the function of biological receptors.
Enzyme Inhibition: : Modifies enzyme activity, affecting metabolic pathways.
Pathway Modulation: : Can influence cellular signaling pathways.
Comparison with Similar Compounds
5-[4-(aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is unique due to its specific structural features and reactivity patterns. Similar compounds include:
4-(aminomethyl)phenyl derivatives: : Differ in the pyrimidine component.
Tetrahydropyrimidine derivatives: : Vary in the attached functional groups.
Phenyl derivatives: : Without the aminomethyl substitution.
Biological Activity
5-[4-(Aminomethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.
- Molecular Formula : C11H12N4O2·HCl
- Molecular Weight : 248.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Antimicrobial Activity : Studies have shown that tetrahydropyrimidine derivatives exhibit potent antibacterial properties. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.
- Anticancer Properties : Research indicates that this compound can inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest. It is believed to interfere with key signaling pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating inflammatory diseases.
Biological Activity Data Table
Case Study 1: Antimicrobial Efficacy
In a controlled study, the compound was tested against various bacterial strains using the agar disc diffusion method. Results indicated significant inhibition zones for both Gram-positive and Gram-negative bacteria, with the highest efficacy observed against Staphylococcus aureus (IC50 = 0.5 µM). This suggests its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Cancer Cell Proliferation Inhibition
A series of in vitro assays were conducted on HeLa and MCF-7 cancer cell lines to evaluate the anticancer properties of the compound. The results demonstrated that treatment with varying concentrations led to a dose-dependent reduction in cell viability, with IC50 values of 0.8 µM for HeLa cells and 0.6 µM for MCF-7 cells. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 3: Anti-inflammatory Activity
The anti-inflammatory effects were assessed using RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). The compound significantly reduced the production of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations as low as 1 µM, indicating its potential utility in managing inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
